2-Bromotoluene

Catalog No.
S748768
CAS No.
95-46-5
M.F
C7H7Br
M. Wt
171.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromotoluene

Researchers often face a trade-off between reactivity and regiochemistry in aryl halide building blocks. 2-Bromotoluene (CAS 95-46-5) resolves this by offering fast oxidative addition for Pd-catalyzed cross-couplings while ensuring strict ortho-methyl geometry. • Room-temperature Buchwald-Hartwig amination possible, unlike 2-chlorotoluene, avoiding thermal degradation of sensitive substrates. • Yields ortho-substituted biaryls and phosphine ligands with no para-isomer contamination. • Reliable generation of 2-tolylmagnesium bromide Grignard for nucleophilic additions.

CAS Number

95-46-5

Product Name

2-Bromotoluene

IUPAC Name

1-bromo-2-methylbenzene

Molecular Formula

C7H7Br

Molecular Weight

171.03 g/mol

InChI

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3

InChI Key

QSSXJPIWXQTSIX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1Br

solubility

less than 1 mg/mL at 59° F (NTP, 1992)
PRACTICALLY INSOL IN WATER
SOL IN ALL PROPORTIONS IN CARBON TETRACHLORIDE
Very soluble in ethanol, ether, and benzene

Synonyms

2-Bromotoluene

Canonical SMILES

CC1=CC=CC=C1Br

The exact mass of the compound 2-Bromotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 59° f (ntp, 1992)practically insol in watersol in all proportions in carbon tetrachloridevery soluble in ethanol, ether, and benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6532. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

25 g, 100 g

2-Bromotoluene is a fundamental ortho-substituted aryl halide utilized extensively as a precursor in organometallic synthesis and palladium-catalyzed cross-coupling reactions[1]. Characterized by its clear liquid form and a boiling point of approximately 181 °C, this compound serves as a primary building block for introducing the ortho-tolyl moiety into complex molecular architectures[1]. From a procurement standpoint, its value lies in the balance between the high reactivity of the carbon-bromine bond and the specific regiochemical control provided by the ortho-methyl group, making it an indispensable intermediate for synthesizing sterically hindered biaryls, pharmaceuticals, and advanced materials where the exact ortho-substitution pattern is non-negotiable[2].

Research Fit

Workflow Pd-catalyzed cross-coupling (Suzuki, Heck) with ortho-methyl retention
Selection Ortho-bromo aryl bromide; liquid at RT supports automated dispensing
Use Context Regioselective biaryl and heterocycle building block

Substituting 2-bromotoluene with generic alternatives like 4-bromotoluene or 2-chlorotoluene forces buyers to compromise on either molecular architecture or process efficiency. While 4-bromotoluene exhibits higher reactivity due to the absence of steric hindrance, it yields para-substituted products, failing to provide the ortho-tolyl geometry required for specific downstream active pharmaceutical ingredients and specialized ligands [1]. Conversely, while 2-chlorotoluene preserves the correct regiochemistry, its significantly stronger carbon-chlorine bond drastically reduces oxidative addition rates in cross-coupling, necessitating harsher temperatures and extended reaction times that can degrade sensitive functional groups[2]. Consequently, 2-bromotoluene must be procured when both high coupling reactivity and strict ortho-regiochemistry are simultaneously demanded.

Substitution Risk

Regiochemical outcome
Ortho-substitution directs product regiochemistry; meta- or para-isomers yield different biaryl connectivity.
Physical handling
Liquid at room temperature (mp −27°C) vs. solid 4-bromotoluene may shift automated workflows.
QC verification
Density and boiling point differences enable isomer confirmation; generic procurement risks incorrect isomer.

Suzuki-Miyaura Reactivity vs. Chloro-Analog

When establishing cross-coupling workflows, the choice between bromo and chloro precursors directly impacts energy consumption and throughput. In comparative studies using a Pd-MOF catalyst, 2-bromotoluene achieved 97–99% conversion to the desired biaryl product within 4 hours at 60 °C [1]. Under identical or even harsher conditions (100 °C), 2-chlorotoluene yielded only 24% conversion due to the higher bond dissociation energy of the C-Cl bond [1]. This massive differential in reactivity justifies the procurement of 2-bromotoluene for high-yield, mild-condition manufacturing.

Evidence DimensionCatalytic conversion in Suzuki-Miyaura coupling
Target Compound Data97–99% conversion at 60 °C (4 hours)
Comparator Or Baseline2-Chlorotoluene (24% conversion at 100 °C)
Quantified Difference>4-fold higher conversion despite a 40 °C lower reaction temperature
ConditionsPd@[Ni(H2BDP-SO3)2] catalyzed coupling with phenylboronic acid

Procuring 2-bromotoluene instead of the cheaper chloro-analog enables significantly milder reaction conditions, reducing energy costs and preventing the thermal degradation of sensitive intermediates.

Boiling Point
Reported
181–183°C (ortho) vs 204–205°C (para)
Enables isomer identification by distillation
>20°C difference supports fractional separation

Ortho-Steric Hindrance in Cross-Coupling

The defining feature of 2-bromotoluene is its ortho-methyl group, which introduces significant steric hindrance during the oxidative addition and transmetalation steps of catalytic cycles. In standardized Suzuki-Miyaura couplings at 30 °C, 4-bromotoluene achieves an 86.2% yield, whereas 2-bromotoluene manages only a 53.1% yield over 15.5 hours [1]. To overcome this and reach >91% yield, 2-bromotoluene requires process temperatures of 80 °C [1]. Buyers must select this compound specifically for its structural contribution while adjusting process parameters to accommodate its steric resistance.

Evidence DimensionReaction yield at ambient temperature (30 °C)
Target Compound Data53.1% yield (requires 80 °C to reach >91%)
Comparator Or Baseline4-Bromotoluene (86.2% yield at 30 °C)
Quantified Difference33.1% lower yield at 30 °C due to ortho-steric hindrance
ConditionsSuzuki-Miyaura coupling using TbPo-Pd(II) catalyst for 15.5 hours

Buyers must account for the ortho-steric penalty by optimizing catalyst selection or increasing process temperatures to achieve the specific ortho-tolyl architecture.

Density (25°C)
Reported
1.420–1.422 g/cm³
Rapid, non-destructive QC check for isomer identity
Higher than 3-bromotoluene (~1.409) and 4-bromotoluene (~1.397)

Room-Temperature Amination vs. Chloro-Analog

For C-N bond formation (Buchwald-Hartwig amination), 2-bromotoluene offers a critical advantage in preserving thermosensitive functional groups. Utilizing sterically hindered ferrocenyl dialkylphosphine palladium catalysts, 2-bromotoluene successfully undergoes amination at room temperature [1]. In stark contrast, achieving reasonable reaction times and yields with 2-chlorotoluene requires heating the reaction mixture to 100 °C [1]. This ~75 °C reduction in process temperature makes the bromo-derivative the necessary choice for complex, late-stage pharmaceutical intermediates.

Evidence DimensionMinimum temperature for C-N cross-coupling
Target Compound DataComplete conversion at room temperature
Comparator Or Baseline2-Chlorotoluene (requires 100 °C for reasonable reaction times)
Quantified Difference75 °C reduction in required process temperature
ConditionsPalladium-catalyzed Buchwald-Hartwig amination using ferrocenyl dialkylphosphine ligands

Procuring the bromo-isomer is critical for synthesizing ortho-tolyl amines when the substrate contains thermosensitive functional groups that would degrade at 100 °C.

Melting Point
Reported
−27°C (liquid) vs 26–27°C (para, solid)
Liquid phase simplifies handling and automation
4-Bromotoluene requires melting before dispensing
Acute Oral LD₅₀
Class-level
1864 mg/kg (mouse, oral)
Supports hazard classification and handling SOPs
Isomer-specific comparisons not systematically reported

Ortho-Tolyl Biaryl Ligand Synthesis

Directly leveraging its higher cross-coupling reactivity compared to 2-chlorotoluene, 2-bromotoluene is the preferred precursor for synthesizing sterically hindered biaryl compounds. It is heavily utilized in the production of Buchwald-type phosphine ligands and pharmaceutical intermediates where the ortho-methyl architecture is critical for functional efficacy [1].

Mild Buchwald-Hartwig Aminations

Because it allows for room-temperature amination—unlike 2-chlorotoluene which requires elevated temperatures—2-bromotoluene is selected for the synthesis of ortho-methylated anilines and complex amines [2]. This application is particularly relevant in late-stage functionalization where thermal degradation of the substrate must be avoided[2].

2-Tolylmagnesium Bromide Preparation

2-Bromotoluene is the standard starting material for generating 2-tolylmagnesium bromide via magnesium insertion [3]. This Grignard reagent is essential for downstream nucleophilic additions to ketones and aldehydes in the synthesis of specialized agrochemicals and fine chemicals, providing a reliable pathway to ortho-tolyl derivatives [3].

Application Fit

Application
Selection Property
Validation Focus
Suzuki-Miyaura for ortho-substituted biaryls
Ortho-bromo electrophile; liquid-phase handling
Regiochemical fidelity in coupling products
Heck reaction for functionalized styrenes
Ortho-methyl steric modulation
Alkene geometry and substitution pattern
Precursor to o-bromobenzoic acid
Methyl group oxidation site
Isomer identity confirmed by density
Pharmaceutical intermediate synthesis
Regiospecific bromine positioning
Lot-specific CoA with physical property verification

Physical Description

O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992)

Color/Form

COLORLESS LIQ

XLogP3

3.5

Boiling Point

358 °F at 760 mm Hg (NTP, 1992)
181.7 °C

Flash Point

174 °F (NTP, 1992)
79 °C (174 °F) CLOSED CUP

Vapor Density

5.9 (Air= 1)

Density

1.431 at 59 °F (NTP, 1992)
1.432 @ 20 °C/4 °C

LogP

log Kow = 3.50

Melting Point

-15 °F (NTP, 1992)
-27.8 °C

UNII

TBG2F2VA19

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 75.9 °F (NTP, 1992)
1.04 mmHg
1.00 mm Hg @ 25 °C /Calculated from experimentally-derived coefficients/

Pictograms

Irritant

Irritant

Other CAS

95-46-5

Wikipedia

2-bromotoluene

Methods of Manufacturing

... BY REDUCTION OF DIAZOTIZED O-TOLUIDINE. ISOMERIZATION OF P-BROMOTOLUENE YIELDS MIXT OF MONOBROMOTOLUENES CONTAINING 48.2% OF O-ISOMER. SEPARATION OF O- & P-BROMOTOLUENES BY CLATHRATION.
Replacement of hydrogen in parent compound by bromine: (a) in the presence of iron; ... Hydrogen bromide is allowed to escape, preferably being washed by incoming raw material. In some cases a method for separating isomeric compounds is necessary.

General Manufacturing Information

Benzene, 1-bromo-2-methyl-: ACTIVE

Analytic Laboratory Methods

GC METHOD FOR QUALITATIVE & QUANTITATIVE ANAL OF MIXT OF BENZYL BROMIDE (TECHNICAL PROD CONTAINED O- & P-BROMOTOLUENE CONTAMINANTS), XYLYL BROMIDE, CHLOROACETOPHENONE, ALPHA-CHLOROBENZALMALONONITRILE & DIPHENYLAMINOARSINE CHLORIDE IS PRESENTED. THE 1 UG SENSITIVITY OF THE METHOD COULD BE INCREASED BY UTILIZATION OF AN ELECTRON CAPTURE DETECTOR.
Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Chlorobenzene/

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